(S)-2-(quinolin-6-yl)propanoic acid
Description
(S)-2-(Quinolin-6-yl)propanoic acid is a chiral carboxylic acid derivative featuring a quinoline moiety at the 6-position of the propanoic acid backbone. The quinoline group, a bicyclic aromatic heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S)-2-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
PZEAPGRLLGDEEL-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chiral Propanoic Acid Derivatives with Heterocyclic Substituents
Several analogs in the evidence share the (S)-configured propanoic acid backbone with diverse heterocyclic substitutions:
Key Observations :
- Unlike Lifitegrast, which incorporates a benzofuran and sulfonyl group for ocular bioavailability, the quinoline analog lacks polar sulfonyl moieties, which may limit its solubility .
Data Tables for Critical Comparisons
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